molecular formula C16H13ClN2O B2956678 2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile CAS No. 338402-81-6

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile

Cat. No.: B2956678
CAS No.: 338402-81-6
M. Wt: 284.74
InChI Key: ZOSCXBYWQNWLHX-QBFSEMIESA-N
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Description

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile is a synthetic acrylonitrile derivative offered for research purposes. Acrylonitrile-based compounds represent a significant area of investigation in medicinal chemistry, particularly for the development of novel therapeutics against parasitic infections. While data for this specific isomer is emerging, structural analogs have demonstrated notable in vitro activity against kinetoplastid parasites , including Leishmania amazonensis and Trypanosoma cruzi , the causative agents of Leishmaniasis and Chagas disease, respectively . These neglected tropical diseases affect millions globally and are in urgent need of more effective treatments . The mechanism of action for this class of compounds is an active area of research. Studies on related acrylonitriles indicate that their antiparasitic activity may be linked to the induction of programmed cell death (PCD) in the parasites . Treated parasites have shown characteristic apoptotic events, including chromatin condensation, accumulation of reactive oxygen species (ROS), and alterations in mitochondrial membrane potential . Furthermore, acrylonitrile derivatives have been identified as key scaffolds in other therapeutic areas, such as in the development of allosteric modulators for the CB1 receptor , highlighting their versatility in drug discovery . This compound is provided For Research Use Only and is intended for laboratory studies to further explore its specific biochemical properties, mechanism, and potential research applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-16-5-3-2-4-15(16)19-11-13(10-18)12-6-8-14(17)9-7-12/h2-9,11,19H,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSCXBYWQNWLHX-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C(/C#N)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Acrylonitrile derivatives are highly tunable, with substituents dictating their chemical, electronic, and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Features Applications/Properties Evidence ID
2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile 4-Cl-C₆H₄ (position 2), 2-MeO-C₆H₄-NH (position 3) Combines electron-withdrawing Cl and electron-donating MeO groups; potential for intramolecular hydrogen bonding (N–H⋯O). Likely applications in organic electronics or medicinal chemistry (untested in evidence). N/A
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile Benzothiazole (position 2), nitrophenyl-furan (position 3) Strong electron-withdrawing nitro and heterocyclic groups enhance conjugation for optoelectronic use. Organic solar cells (PCE: ~3.2%); broad absorption in UV-vis spectra . [1]
(Z)-3-(4-Chlorophenyl)-2-(3-(trifluoromethoxy)phenyl)acrylonitrile 4-Cl-C₆H₄ (position 3), 3-CF₃O-C₆H₄ (position 2) Trifluoromethoxy group increases electron deficiency; Z-configuration affects steric interactions. Anticancer activity (IC₅₀: 1.2–8.5 µM against MCF-7 cells) . [3]
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile Thiazole-benzo[f]chromen (position 2), 4-Cl-C₆H₄ (position 3) Extended π-conjugation via thiazole and chromene; E-configuration stabilizes planar structure. Fluorescent materials; potential sensor applications . [7]
2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile 2,4-Cl₂-C₆H₃ (position 2), NMe₂ (position 3) Steric hindrance from dichlorophenyl and dimethylamino groups; disrupted conjugation. Intermediate for heterocycle synthesis (e.g., pyrroles, benzothiazines) . [9, 12]

Electronic and Optical Properties

  • Electron Acceptor Capacity : Derivatives with strong electron-withdrawing groups (e.g., nitro, trifluoromethoxy) exhibit superior electron-accepting abilities. For example, the benzothiazole-furan derivative in shows a narrow bandgap (1.8 eV) and high electron mobility, making it suitable for organic solar cells . In contrast, the target compound’s methoxy group may reduce acceptor strength but improve solubility.
  • Conjugation Effects : Thiazole- and chromene-containing derivatives () display extended conjugation, leading to redshifted absorption (λₘₐₓ: 450–500 nm) compared to simpler acrylonitriles .

Physical Properties

Property Target Compound (E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile (Z)-3-(4-Chlorophenyl)-2-(3-CF₃O-C₆H₄)acrylonitrile
Melting Point Not reported 240–242°C 86–88°C
Solubility Likely low in polar solvents Soluble in DMF, DMSO Moderate in THF, chloroform
λₘₐₓ (nm) Estimated ~350–400 480 320

Biological Activity

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile, a compound with the CAS number 338402-81-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a characteristic structure that includes a chlorophenyl group and a methoxyanilino moiety. This unique arrangement is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit cell growth in various cancer cell lines.
  • Antimicrobial Activity : Preliminary investigations suggest potential effectiveness against certain microbial strains.

The compound's mechanism of action is primarily linked to its ability to interact with specific cellular targets, leading to alterations in biochemical pathways that regulate cell proliferation and apoptosis.

Key Targets

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation, similar to other compounds in its class.
  • Cell Cycle Arrest : Evidence suggests it can induce cell cycle arrest, particularly in cancer cells.

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's effect on colon cancer cells, reporting a significant reduction in cell viability with an IC50 value of approximately 15 μM. This suggests potent anticancer effects comparable to established chemotherapeutics.
  • Antimicrobial Effects :
    • In vitro tests demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively.

Data Tables

Biological ActivityCell Line / MicrobeIC50 / MIC (μg/mL)Reference
AnticancerColon Cancer Cells15
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

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